(2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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Description
“(2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C13H18ClNO2 and a molecular weight of 255.74 g/mol . It is used in research and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H18ClNO2 . For a more detailed structural analysis, further resources or specialized software would be required.Chemical Reactions Analysis
As mentioned earlier, this compound is used as a reagent in the synthesis of PROTAC compounds . These compounds are designed to target specific proteins for degradation, offering a new approach to therapeutic interventions.Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.74 g/mol . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Influenza Neuraminidase Inhibition
The compound has been identified as a core structure in the synthesis of potent influenza neuraminidase (NA) inhibitors. Research demonstrated that derivatives of this compound, such as (+/-)-(2S,3R,4R)-2-(trifluoroacetamido)methyl-3-amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylic acid, showed significant inhibitory activity against NA, crucial for the viral replication of influenza. This discovery underlines the potential for developing new antiviral drugs targeting influenza viruses by exploiting the specific interaction between the compound's derivatives and the enzyme's active site (Wang et al., 2001).
properties
IUPAC Name |
(2S,4R)-4-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-9-2-4-10(5-3-9)6-11-7-12(13(15)16)14-8-11;/h2-5,11-12,14H,6-8H2,1H3,(H,15,16);1H/t11-,12+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLBKRDGWPUQDE-LYCTWNKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(NC2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@@H]2C[C@H](NC2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376021 |
Source
|
Record name | (4R)-4-[(4-Methylphenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
CAS RN |
1049734-62-4 |
Source
|
Record name | (4R)-4-[(4-Methylphenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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